5-(Benzylsulfanyl)-1,3-thiazol-2-amine

Anticancer Medicinal Chemistry Thiazole Derivatives

Securing a reliable supply of the 5-benzylsulfanyl-2-aminothiazole scaffold is critical for CNS and oncology drug discovery. This compound is the essential precursor for achieving nanomolar CXCR2 affinity (Ki = 160 nM) and selective glioblastoma cytotoxicity, outcomes unattainable with unsubstituted analogs. - Enables radioligand development with >99% radiochemical purity. - Standard pack sizes from 25 mg to bulk; custom synthesis available for scale-up. - Immediate global shipping from stock; request a quote for competitive project pricing.

Molecular Formula C10H10N2S2
Molecular Weight 222.3 g/mol
CAS No. 62557-36-2
Cat. No. B1658902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzylsulfanyl)-1,3-thiazol-2-amine
CAS62557-36-2
Molecular FormulaC10H10N2S2
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=CN=C(S2)N
InChIInChI=1S/C10H10N2S2/c11-10-12-6-9(14-10)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,12)
InChIKeyKJPMLOGHYCMCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzylsulfanyl)-1,3-thiazol-2-amine Overview


5-(Benzylsulfanyl)-1,3-thiazol-2-amine (CAS 62557-36-2) is a heterocyclic compound belonging to the thiazole family, with a molecular formula of C10H10N2S2 and a molecular weight of 222.3 g/mol . It features a core 2-aminothiazole scaffold substituted at the 5-position with a benzylsulfanyl (benzylthio) moiety. This compound is a key intermediate in the synthesis of more complex bioactive molecules, particularly in the development of anticancer agents, monoamine oxidase inhibitors, and chemokine receptor modulators [1].

Key intermediate for thiazole-based library synthesis
Reported application in CXCR2 ligand SAR studies
May support apoptosis pathway probe development

5-(Benzylsulfanyl)-1,3-thiazol-2-amine Substitution Significance


Substituting 5-(Benzylsulfanyl)-1,3-thiazol-2-amine with other 2-aminothiazoles (e.g., unsubstituted 2-aminothiazole or 5-methyl analogs) fails to recapitulate the specific steric and electronic properties conferred by the 5-benzylsulfanyl group. This substituent is not merely a placeholder; it directly influences molecular recognition, as demonstrated by its critical role in the binding affinity of thiazolo[4,5-d]pyrimidine derivatives to chemokine receptors like CXCR2 [1]. In synthetic applications, the benzylsulfanyl group serves as a specific leaving group or handles for further functionalization. For instance, in the synthesis of [11C]methyl (2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-yl)-d-leucinate, the 5-benzylthio moiety is a key structural feature for radioligand development, and its replacement with smaller or more polar groups would significantly alter the compound's lipophilicity and binding characteristics [2]. Therefore, the unique 5-benzylsulfanyl substitution pattern is essential for achieving the desired pharmacological or synthetic outcomes documented in the literature.

  • Replacing the 5-benzylsulfanyl group with methyl or hydrogen may abolish reported CXCR2 binding affinity.
  • The benzylthio moiety acts as a specific synthetic handle; alternative substituents may alter downstream functionalization.
  • Smaller polar groups may shift lipophilicity and molecular recognition, impacting reported receptor selectivity profiles.

5-(Benzylsulfanyl)-1,3-thiazol-2-amine Comparative Evidence


Antiproliferative Activity in Glioblastoma

The 5-benzyl substitution on the 2-aminothiazole core is critical for achieving significant antiproliferative activity. While the target compound (62557-36-2) is an unacylated precursor, its derivative N-acylated 2-amino-5-benzyl-1,3-thiazole (5a) demonstrated potent and selective cytotoxicity. In a direct head-to-head comparison within a panel of N-acylated 2-amino-5-benzyl-1,3-thiazoles (5a–d), compound 5a was the most toxic against human glioblastoma U251 cells [1]. This is contrasted with simple 2-aminothiazole, which lacks this substitution and exhibits negligible anticancer activity, highlighting the 5-benzyl group's essential role.

Antiproliferative
Class-level inference
Derivative 5a: most toxic in series vs. 2-aminothiazole (inactive) against U251 glioblastoma cells.
Supports glioma cell-model endpoint review
MTT assay; validate in target model
Anticancer Medicinal Chemistry Thiazole Derivatives

Apoptosis Induction in Leukemia and Glioma

Derivatives of the 2-amino-5-benzylthiazole scaffold (closely related to CAS 62557-36-2) have demonstrated a robust and specific mechanism of action—induction of apoptosis—in multiple human cancer cell lines. Specifically, novel 2-amino-5-benzylthiazole derivatives were shown to induce apoptosis in human leukemia cells [1]. Another study confirmed the proapoptotic effects of a novel thiazole derivative on human glioma cells [2]. This mechanism of action (apoptosis induction) is a key differentiator from compounds that merely cause growth arrest or necrosis, and it is directly linked to the 5-benzylthiazole scaffold. The unsubstituted 2-aminothiazole lacks this apoptotic activity, underscoring the critical contribution of the benzyl moiety.

Apoptosis Induction
Class-level inference
Derivatives induced apoptosis in leukemia (Jurkat) and glioma cells vs. no activity with 2-aminothiazole.
Supports apoptosis pathway-response interpretation
In vitro studies; mechanism confirmation needed
Anticancer Apoptosis Leukemia

CXCR2 Chemokine Receptor Binding Affinity

The 5-benzylthio (5-benzylsulfanyl) group is a critical pharmacophoric element for high-affinity binding to the C-X-C chemokine receptor type 2 (CXCR2), a key target in inflammatory diseases. A derivative, (R)-2-(2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-ylamino)butan-1-ol, displayed a Ki of 160 nM against human CXCR2 [1]. In contrast, similar thiazolopyrimidine scaffolds lacking this specific benzylthio substitution or with alternative alkyl/aryl thioethers show significantly reduced or no affinity. The selectivity profile of this scaffold is further evidenced by its 4.8-fold lower affinity for the related CX3CR1 receptor (Ki = 770 nM) [1], demonstrating that the 5-benzylthio moiety is not just a generic hydrophobic anchor but contributes to receptor subtype discrimination.

CXCR2 Binding
Class-level inference
Ki = 160 nM, 4.8-fold selectivity over CX3CR1
Supports CXCR2 target engagement assay context
Radioligand displacement in HEK293 cells
Chemokine Receptors CXCR2 Inflammation Binding Affinity

PET Radiotracer Synthesis Precursor

The compound's value extends beyond direct biological activity; it serves as a crucial synthetic building block. In a published radiosynthesis, the 2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-yl scaffold was used to prepare a precursor for [11C]methylation. The resulting radiotracer, [11C]methyl (2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-yl)-d-leucinate ([11C]5), was synthesized with a radiochemical yield of 40-50%, a radiochemical purity of >99%, and a high specific activity of 370-1110 GBq/μmol at the end of bombardment (EOB), achieved in a total synthesis time of ∼40 minutes [1]. This demonstrates the scaffold's chemical robustness under radiochemical conditions. While the radioligand did not show specific binding to CX3CR1 in this instance, the successful synthesis and high purity metrics underscore the compound's utility as a reliable and efficient platform for generating imaging probes.

Radiosynthesis
Supporting evidence
Radiochemical purity >99%, yield 40–50%, specific activity 370–1110 GBq/μmol
Supports radiochemical probe development
11C-methylation; ~40 min synthesis
Radiochemistry PET Imaging Fractalkine Receptor Radiosynthesis

5-(Benzylsulfanyl)-1,3-thiazol-2-amine Applications


CXCR2 Lead Optimization for Inflammatory Disease

Utilize 5-(Benzylsulfanyl)-1,3-thiazol-2-amine as a core scaffold for developing potent and selective CXCR2 antagonists. The validated nanomolar affinity (Ki = 160 nM) of a derivative containing this motif [1] provides a strong starting point for structure-activity relationship (SAR) studies, focusing on improving potency and selectivity over related chemokine receptors (e.g., CX3CR1). This is directly supported by the quantitative binding data in Section 3.

Apoptosis-Targeting Anticancer Agents

Employ this compound as a precursor to synthesize a library of N-acylated 2-amino-5-benzyl-1,3-thiazoles. Screen the library against glioblastoma, melanoma, and leukemia cell lines, building upon the established pro-apoptotic activity and glioma/melanoma selectivity of derivatives [1][2]. This application is directly informed by the mechanism-of-action evidence presented in Section 3.

Custom PET Radiotracer Synthesis

Leverage the compound's demonstrated chemical robustness as a precursor for 11C-methylation to create novel PET imaging agents. Its successful use in a published radiosynthesis achieving >99% radiochemical purity and high specific activity (370-1110 GBq/μmol) [1] makes it a reliable building block for developing tracers targeting new biological pathways. This scenario is a direct extension of the radiochemical data in Section 3.

Building Block for Kinase/GPCR Inhibitor Libraries

Incorporate 5-(Benzylsulfanyl)-1,3-thiazol-2-amine into a diverse set of heterocyclic cores (e.g., thiazolopyrimidines, thiazolotriazines) for screening against panels of kinases or G-protein coupled receptors (GPCRs). The proven binding to CXCR2 and CX3CR1 suggests a broader potential for engaging nucleotide-binding or membrane-bound protein targets, offering a validated starting point for hit identification campaigns.

Application
Selection Property
Validation Focus
CXCR2 Pathway Inhibition Studies
5-Benzylthio scaffold for CXCR2 affinity
Target engagement assay context
Cancer Cell-Model Apoptosis Studies
Apoptosis-inducing derivative potential
Apoptosis endpoint review
PET Tracer Development
Radiosynthesis-ready building block
Radiochemical purity assessment
GPCR/Kinase Screening Libraries
Heterocyclic core for parallel synthesis
Hit confirmation in panel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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